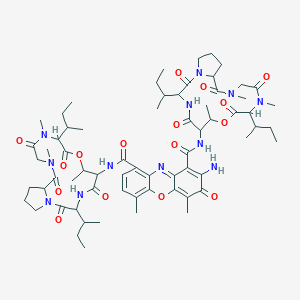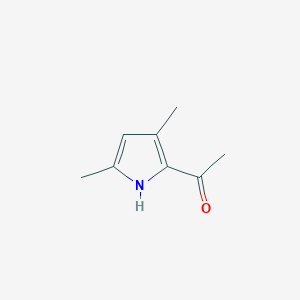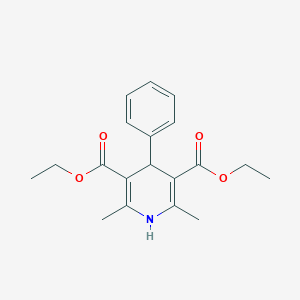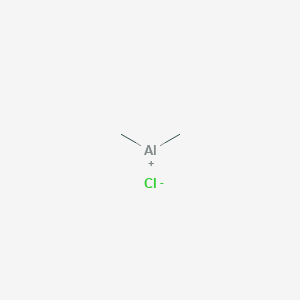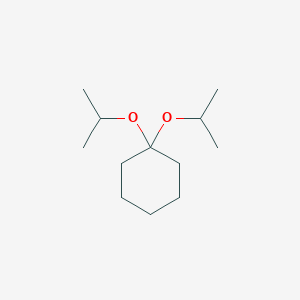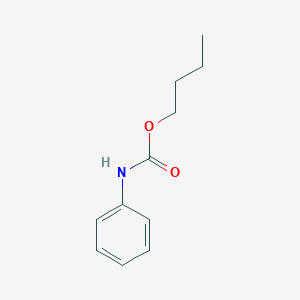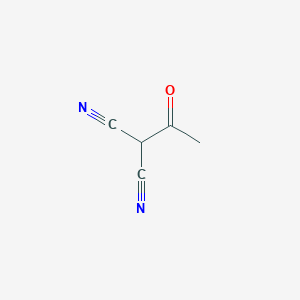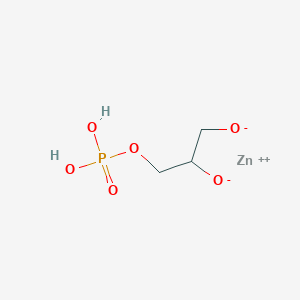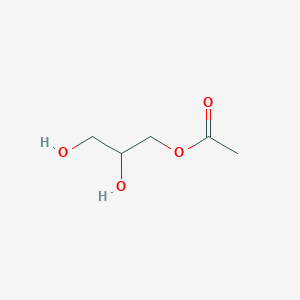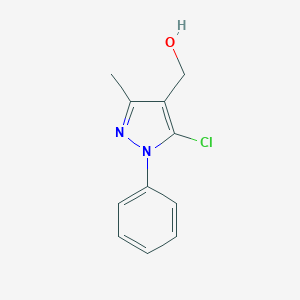
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolines, including compounds similar to “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” typically involves the reaction of chalcones with hydrazines under certain conditions. A new series of pyrazole derivatives can be synthesized under microwave conditions, using ethanol or methanol/glacial acetic acid mixture by the reaction of hydrazines and several kinds of chalcone derivatives. These syntheses are characterized by their efficiency and the potential for high yield under optimized conditions (Sheetal et al., 2018).
Molecular Structure Analysis
Pyrazolines, including this specific compound, are notable for their structural diversity and the ability to modify their molecular structure to enhance their biological activity. The molecular structure analysis often involves spectroscopic methods such as NMR and IR, which help in characterizing the synthesized compounds and confirming their expected structures.
Chemical Reactions and Properties
The chemical reactivity of pyrazoline derivatives allows for their use as intermediates in the synthesis of more complex heterocyclic compounds. They can undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation, to produce a wide range of heterocyclic structures with potential pharmaceutical applications.
Physical Properties Analysis
Pyrazolines, by virtue of their molecular structure, exhibit a range of physical properties that can be tuned by substituting different groups on the pyrazoline ring. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different domains.
Chemical Properties Analysis
The chemical properties of pyrazolines, including “(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol,” are influenced by the presence of functional groups on the pyrazoline core. These properties determine their reactivity, stability, and biological activity. Pyrazolines exhibit a range of activities such as antimicrobial, antioxidant, and anticancer properties, making them valuable in medicinal chemistry (M. Govindaraju et al., 2012).
Applications De Recherche Scientifique
Synthesis of Derivatives :
- A series of dihydropyrazole derivatives, including those from 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde, were synthesized under ultrasonics, showcasing advantages like simple work-up, shorter reaction times, and good yields (Trilleras et al., 2013).
Crystal Structure Analysis :
- The accidental synthesis of a compound structurally related to 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl methanone allowed for X-ray diffraction analysis, contributing to structural chemistry knowledge (Sun et al., 2017).
- Hydrogen-bonded chains were observed in derivatives of this compound, providing insights into molecular interactions and crystallography (Trilleras et al., 2005).
Biological Activities :
- Novel N-phenylpyrazolyl aryl methanones derivatives, synthesized from a similar parent compound, exhibited promising herbicidal and insecticidal activities, highlighting potential applications in agriculture (Wang et al., 2015).
- Pyrazoline derivatives, including those related to this compound, were synthesized and evaluated for anti-inflammatory and antibacterial properties, suggesting potential pharmaceutical applications (Ravula et al., 2016).
Corrosion Inhibition :
- Pyrazole derivatives, closely related to the compound , showed significant corrosion inhibition effects on mild steel in hydrochloric acid solutions, indicating potential industrial applications (Yadav et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMLHNYGSVMETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CO)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359107 | |
| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
1136-60-3 | |
| Record name | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



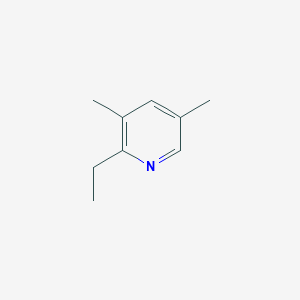
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
